molecular formula C18H21N3O4S B15106063 Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate

Cat. No.: B15106063
M. Wt: 375.4 g/mol
InChI Key: KFHQSKQBFUDRFJ-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate is a complex organic compound with the molecular formula C18H21N3O4S and a molecular weight of 375.44 g/mol . This compound is characterized by its unique structure, which includes a benzothiazole ring, an acetylamino group, and a piperidinecarboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetylamino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The piperidinecarboxylate ester can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .

Comparison with Similar Compounds

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 1-{[2-(acetylamino)-1,3-benzothiazol-6-yl]carbonyl}-3-piperidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds often exhibit significant antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that modifications on the benzothiazole ring could enhance cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is common among benzothiazole derivatives .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties as well. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

  • Substitution on the Benzothiazole Ring : Variations in substituents on the benzothiazole ring have been shown to enhance or reduce biological activity. Compounds with electron-donating groups generally exhibit higher potency .
  • Piperidine Moiety : The piperidine ring is crucial for the interaction with biological targets. Modifications here can lead to changes in solubility and bioavailability .

Case Studies

A notable case study involved synthesizing a series of derivatives based on this compound and evaluating their cytotoxicity against human cancer cell lines. The results indicated that specific modifications led to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Compound VariantIC50 (μM)Target Cell LineActivity Type
Base Compound5MCF-7 (Breast Cancer)Antitumor
Variant A2A549 (Lung Cancer)Antitumor
Variant B10HeLa (Cervical Cancer)Antitumor
Variant C15S. aureusAntimicrobial

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 1-(2-acetamido-1,3-benzothiazole-6-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C18H21N3O4S/c1-3-25-17(24)13-5-4-8-21(10-13)16(23)12-6-7-14-15(9-12)26-18(20-14)19-11(2)22/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,19,20,22)

InChI Key

KFHQSKQBFUDRFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C

Origin of Product

United States

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